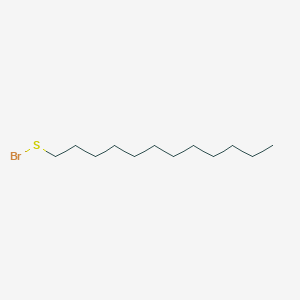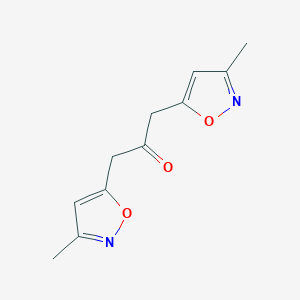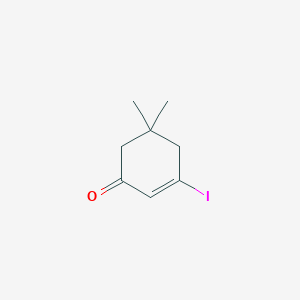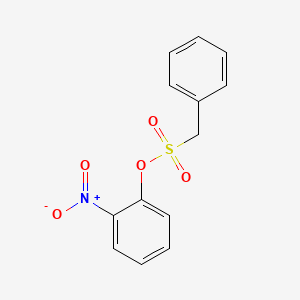
2-Nitrophenyl phenylmethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrophenyl phenylmethanesulfonate: is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a nitrophenyl group and a phenylmethanesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl phenylmethanesulfonate typically involves the reaction of 2-nitrophenol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, and yields the desired sulfonate ester in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrophenyl phenylmethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenolate group can be exchanged with a wide range of substituted phenols and alkyl alcohols under mild conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenylmethanesulfonate moiety can be oxidized to sulfonic acid derivatives using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) in acetonitrile (CH₃CN) is commonly used to generate the phenolate anion, which then reacts with this compound.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Nucleophilic Substitution: Substituted phenols and alkyl alcohols.
Reduction: 2-Aminophenyl phenylmethanesulfonate.
Oxidation: Phenylmethanesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2-Nitrophenyl phenylmethanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential inhibitor of enzymes involved in bacterial communication, such as PqsD in Pseudomonas aeruginosa.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Nitrophenyl phenylmethanesulfonate involves its reactivity towards nucleophiles. The nitrophenolate group can be readily displaced by nucleophiles, leading to the formation of new sulfonate esters. This reactivity is exploited in various synthetic applications to introduce sulfonate groups into target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenyl phenylmethanesulfonate
- 2-Nitrophenyl benzylsulfonate
Comparison
2-Nitrophenyl phenylmethanesulfonate is unique due to its specific reactivity and the presence of both nitrophenyl and phenylmethanesulfonate groups. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and yields. For example, 4-Nitrophenyl phenylmethanesulfonate also undergoes nucleophilic substitution but may require different reaction conditions .
Propiedades
Número CAS |
56620-23-6 |
|---|---|
Fórmula molecular |
C13H11NO5S |
Peso molecular |
293.30 g/mol |
Nombre IUPAC |
(2-nitrophenyl) phenylmethanesulfonate |
InChI |
InChI=1S/C13H11NO5S/c15-14(16)12-8-4-5-9-13(12)19-20(17,18)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
DPNBLUNXVYKTHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



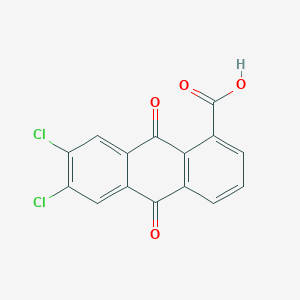
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
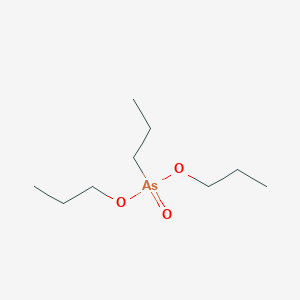
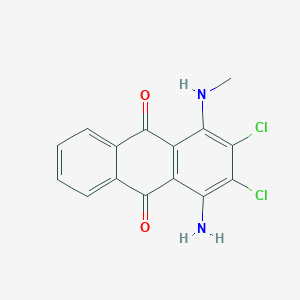
stannane](/img/structure/B14629820.png)
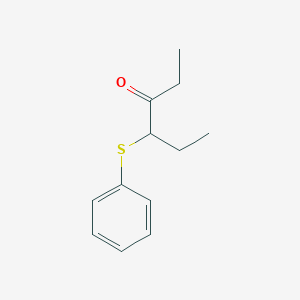
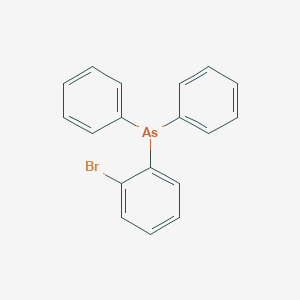
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)

